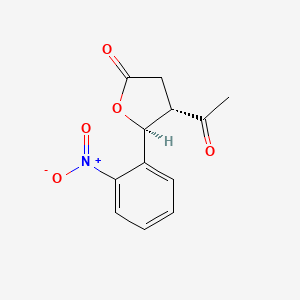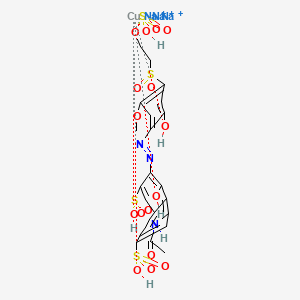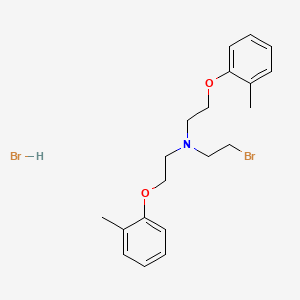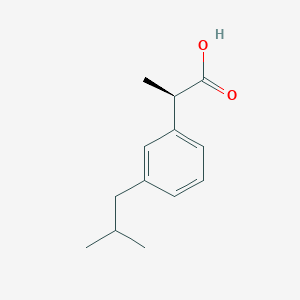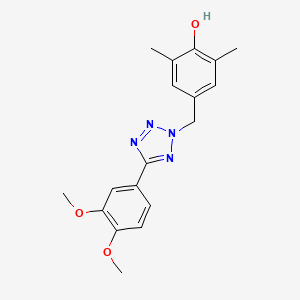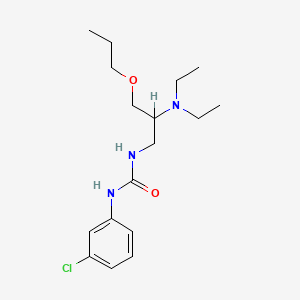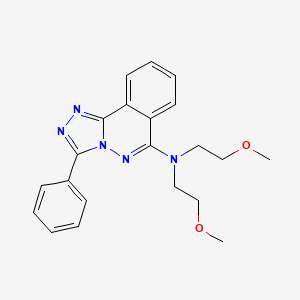
2-Aminoethyl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl cinnamate is an organic compound with the molecular formula C11H13NO2 It is an ester formed from cinnamic acid and 2-aminoethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoethyl cinnamate can be synthesized through the esterification of cinnamic acid with 2-aminoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of cinnamyl alcohol derivatives.
Substitution: Formation of substituted cinnamate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-aminoethyl cinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
2-Aminoethyl cinnamate can be compared with other cinnamate derivatives, such as:
Ethyl cinnamate: Known for its use in flavor and fragrance industries.
Methyl cinnamate: Used in the synthesis of various organic compounds.
Butyl cinnamate: Studied for its antimicrobial properties.
Compared to these compounds, this compound is unique due to the presence of the amino group, which imparts additional reactivity and potential biological activity.
Properties
CAS No. |
35241-64-6 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-aminoethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-7H,8-9,12H2/b7-6+ |
InChI Key |
PHUXIBJBOCQQRM-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCCN |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


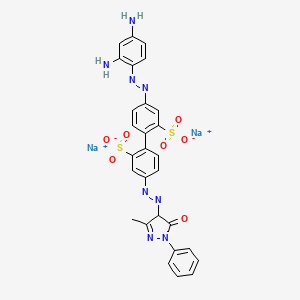
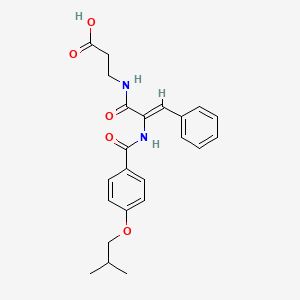
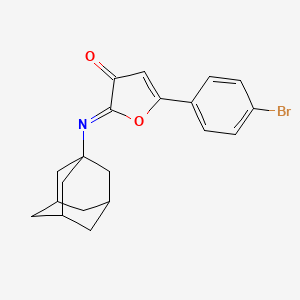
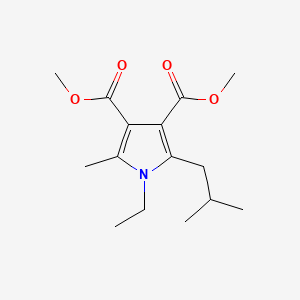
![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)

![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726711.png)
